molecular formula C9H13ClIN B164130 1-(m-Iodophenyl)-2-propylamine hydrochloride CAS No. 20110-56-9

1-(m-Iodophenyl)-2-propylamine hydrochloride

Cat. No. B164130
CAS RN: 20110-56-9
M. Wt: 297.56 g/mol
InChI Key: LTWHBMCQYRDUKW-UHFFFAOYSA-N
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Description

1-(m-Iodophenyl)-2-propylamine hydrochloride (IPPAH) is an organoiodine compound used in a variety of scientific research applications. It is a colorless, crystalline solid which is soluble in water and ethanol, and has a molecular weight of 264.7 g/mol. IPPAH is commonly used as a reagent in organic synthesis, and has been used in the synthesis of a variety of pharmaceuticals, polymers, and other compounds.

Scientific Research Applications

Monoamine Oxidase Inhibition

1-(m-Iodophenyl)-2-propylamine hydrochloride has been studied for its unique inhibitory effect on monoamine oxidase (MAO) in both in vitro and in vivo settings. Johnston (1968) observed an abnormal kinetic behavior compared to known inhibitors, suggesting a potential binary enzyme system with varying sensitivities to this inhibitor (Johnston, 1968).

Hepatoprotective Properties

Research by Дюбченко et al. (2006) synthesized hydrophilic derivatives of a compound similar to 1-(m-Iodophenyl)-2-propylamine hydrochloride and tested their hepatoprotective activity against tetrachloromethane-induced toxic hepatitis (Дюбченко et al., 2006).

Pharmacological Activity

Marsh (1948) studied 1-Phenyl-2-butylamine hydrochloride, a related compound, for its pharmacological properties, including vasopressor activity and central nervous system stimulation (Marsh, 1948).

Bone Affinity and Therapeutic Potential

Årstad et al. (2003) synthesized arylalkylidenebisphosphonates labeled with radioiodine and investigated their bone affinities. They found one compound, structurally similar to 1-(m-Iodophenyl)-2-propylamine hydrochloride, to have superior bone affinity and potential for treating malignant osseous lesions (Årstad et al., 2003).

Synthesis and Pharmaceutical Applications

Various studies focus on the synthesis of compounds structurally similar to 1-(m-Iodophenyl)-2-propylamine hydrochloride for potential pharmaceutical applications. Zeng Zhi-ming (2003) synthesized a water-soluble photoinitiator derived from a similar compound (Zeng Zhi-ming, 2003), while Perrine et al. (2000) described a one-pot synthesis method for an antidepressant drug starting from a related compound (Perrine et al., 2000).

properties

IUPAC Name

1-(3-iodophenyl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12IN.ClH/c1-7(11)5-8-3-2-4-9(10)6-8;/h2-4,6-7H,5,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWHBMCQYRDUKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)I)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40942137
Record name 1-(3-Iodophenyl)propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40942137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(m-Iodophenyl)-2-propylamine hydrochloride

CAS RN

20110-56-9
Record name B 1287
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020110569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Iodophenyl)propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40942137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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